

AC-7954 dose-finding studies for in vivo research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	AC-7954			
Cat. No.:	B1665392	Get Quote		

AC-7954 Technical Support Center

This technical support center provides information on **AC-7954** for researchers, scientists, and drug development professionals. The following content is based on publicly available in vitro research, as there are currently no published in vivo dose-finding studies for this compound.

Frequently Asked Questions (FAQs)

Q1: What is AC-7954?

AC-7954 is the laboratory designation for the chemical compound 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one.[1][2] It has been identified as a selective, nonpeptidic agonist of the urotensin-II (UT) receptor.[1][2][3][4] As a small molecule with drug-like properties, it is considered a valuable pharmacological research tool and a potential lead compound for drug development.[1][2]

Q2: What is the mechanism of action of **AC-7954**?

AC-7954 functions as an agonist for the G protein-coupled receptor (GPCR) known as the urotensin-II (UT) receptor, also referred to as GPR14.[1][5] By binding to and activating this receptor, it mimics the action of the endogenous ligand, urotensin-II, which is known to be a potent vasoconstrictor.[6] Docking studies suggest that the (+)-enantiomer of **AC-7954** interacts with key residues within the UT receptor, including an interaction between its basic amino group and Asp130 on the third transmembrane domain (TM3) of the receptor.[3]

Q3: What is the potency of AC-7954?

In vitro studies have determined the potency of racemic **AC-7954**. The activity has been shown to reside primarily in the (+)-enantiomer.[1][3][6]

Quantitative Data Summary

Compound	Assay	Receptor	Potency (EC50)	pEC50
Racemic AC- 7954	R-SAT	Human Urotensin-II	300 nM	6.5
(+)-AC-7954	R-SAT	Human Urotensin-II	Not explicitly quantified, but noted to be the more potent enantiomer.	6.6

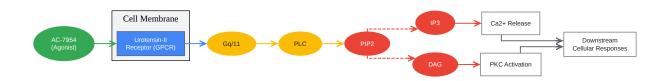
Data sourced from multiple references.[1][3][4][6]

Experimental Protocols

Receptor-Selection and Amplification Technology (R-SAT) Assay

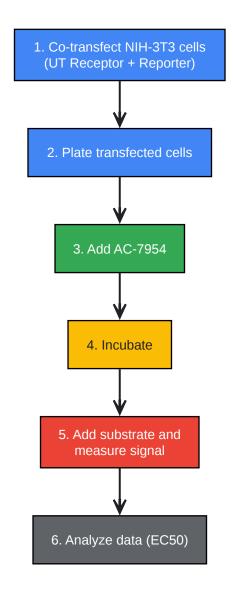
The initial identification and characterization of **AC-7954** was performed using a functional, cell-based high-throughput screening assay known as the Receptor-Selection and Amplification Technology (R-SAT) assay.[1][6]

Methodology:


- Cell Line: NIH-3T3 cells are utilized for the assay.
- Transfection: The cells are transiently co-transfected with two plasmids:
 - An expression vector for the human urotensin-II receptor.
 - \circ A reporter plasmid, such as one containing a β -galactosidase gene under the control of a responsive element.

- Cell Preparation: After transfection, the cells are frozen for storage. For the assay, they are thawed, plated in microtiter plates, and allowed to adhere.
- Compound Addition: The test compound, such as AC-7954, is added to the cells at various concentrations.
- Incubation: The cells are incubated with the compound to allow for receptor activation and subsequent reporter gene expression.
- Signal Detection: The level of reporter gene expression is quantified. In the case of a β-galactosidase reporter, a substrate is added that produces a detectable signal (e.g., colorimetric or chemiluminescent) upon enzymatic cleavage.
- Data Analysis: The signal intensity is measured and plotted against the compound concentration to determine the EC50 value, which represents the concentration at which the compound elicits a half-maximal response.

Signaling Pathway and Experimental Workflow


Below are diagrams illustrating the signaling pathway of the urotensin-II receptor and the general workflow of the R-SAT assay used to identify **AC-7954**.

Click to download full resolution via product page

Caption: Urotensin-II receptor signaling pathway activated by AC-7954.

Click to download full resolution via product page

Caption: Workflow for the R-SAT assay used in AC-7954 identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]
- 3. Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. UT receptor | Urotensin receptor | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. ovid.com [ovid.com]
- To cite this document: BenchChem. [AC-7954 dose-finding studies for in vivo research].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665392#ac-7954-dose-finding-studies-for-in-vivo-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com